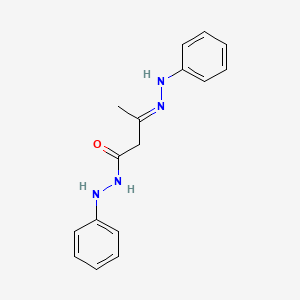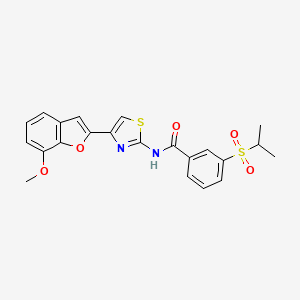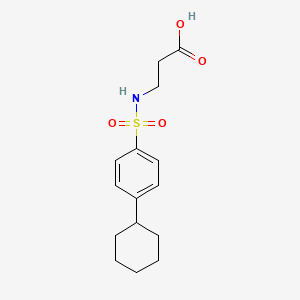
3-(4-Cyclohexylbenzenesulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyclohexylbenzenesulfonamido)propanoic acid is a compound that can be categorized within the family of benzenesulfonamide derivatives. These compounds are known for their biological activities, particularly as inhibitors of carbonic anhydrase (CA) isoforms, which are enzymes involved in various physiological processes including respiration, acid-base balance, and the formation of cerebrospinal fluid. The presence of a cyclohexyl group attached to the benzenesulfonamide moiety suggests potential modifications in the compound's hydrophobic interactions with the active sites of enzymes, which could influence its inhibitory potency and specificity .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the coupling of an aromatic sulfonamide with various aliphatic carboxylic acids. In the case of 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid, this would likely involve the reaction of 4-cyclohexylbenzenesulfonamide with a suitable derivative of propanoic acid. The synthesis of similar compounds has been reported where aromatic aldehydes are reacted with amino acids in refluxing ethanol, as seen in the synthesis of 2-(4-fluorobenzylideneamino) propanoic acid . This suggests that a similar strategy could be employed for the synthesis of 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. X-ray crystallography is often used to determine the precise three-dimensional arrangement of atoms within these molecules. For instance, the molecular and crystal structures of a related compound, a 4-hydroxy derivative of a cyclohexanone, were determined, revealing an orthorhombic crystal system and specific puckering parameters of the cyclohexanone ring . These structural details are essential for understanding the conformational preferences of the cyclohexyl moiety in 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid and its potential interactions with biological targets.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including solvolysis, alkylation, and arylation. The solvolysis of related sulfonate esters has been studied, showing the influence of solvents and buffering agents on the reaction kinetics and product distribution . These reactions often involve the formation of cyclic products through π-bond participation. The ability of sulfonamides to withstand functionalization under conditions that affect nitroarenes has also been demonstrated, which could be relevant for the further chemical modification of 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting points, and hydrogen bonding capabilities, are influenced by their molecular structure. For example, the formation of co-crystals with organic acids can enhance the solubility of certain pharmaceutical compounds . The presence of substituents like the cyclohexyl group in 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid would affect its solubility and crystallization behavior. Additionally, the vibrational spectra of these compounds, as studied through spectroscopic methods like FTIR and Raman, provide insights into their functional groups and potential interactions with other molecules .
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Synthesis of Polyaniline Colloids : Utilizing dodecylbenzenesulfonic acid as a surfactant and dopant in the synthesis of polyaniline colloids, leading to stable green dispersions that don't undergo macroscopic precipitation for more than a year (Shreepathi & Holze, 2006).
- Solid Acid Catalysts Development : Creation of efficient and stable solid acid catalysts through the sulfonation of swelling mesoporous polydivinylbenzenes, which are more active than other arenesulfonic and propyl-sulfonic groups functional mesoporous silicas (Liu et al., 2010).
- Development of Chiral Fluorinating Agents : Synthesis of novel chiral fluorinating agents through a sequence of reactions involving carboxybenzenesulfonamide, leading to fluorinated N-F agents (Sun et al., 2008).
Material Science and Catalysis
- Synthesis of Biaryl Sulfonamides : Development of biaryl sulfonamides through the conversion of cyanobenzenesulfonamides, which can further be elaborated by alkylation and arylation (Dosa et al., 2011).
- Creation of Efficient Coupling Reactions : Use of ionic liquids for acid-catalyzed coupling reactions of aromatic alkynes with aldehydes, facilitating the synthesis of enones (Xu et al., 2004).
Spectroscopy and Analysis
- Spectroscopy Studies : Experimental and theoretical studies on vibrational spectra of various compounds synthesized using fluoro- and hydroxy-derivatives of benzenesulfonamides, providing insights into their structure and properties (Song et al., 2007).
Pharmaceutical Applications
- Synthesis of Anti-inflammatory Agents : Although excluding direct drug usage, the synthesis of novel anti-inflammatory agents using benzenesulfonamide conjugates provides insights into the potential pharmaceutical applications of these compounds (Salem et al., 2009).
Safety and Hazards
properties
IUPAC Name |
3-[(4-cyclohexylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-15(18)10-11-16-21(19,20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12,16H,1-5,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATMKOQCBUNILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006663.png)
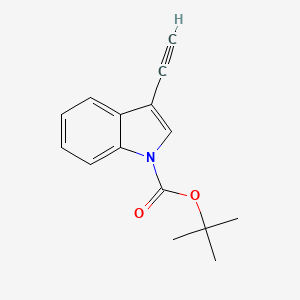

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)propionamide](/img/structure/B3006666.png)

![1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B3006670.png)
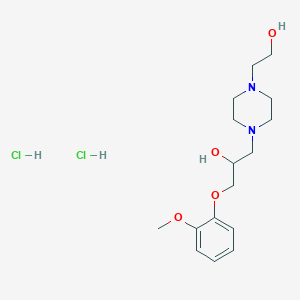
![N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B3006672.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3006677.png)
![7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3006678.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3006679.png)
